1-(2,5-dimethoxyphenyl)-5-oxo-N-[2-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
1-(2,5-dimethoxyphenyl)-5-oxo-N-[2-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a dimethoxyphenyl group, and a propylcarbamoyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 1-(2,5-dimethoxyphenyl)-5-oxo-N-[2-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction typically involves the coupling of a boronic acid derivative with an aryl halide to form the desired product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(2,5-dimethoxyphenyl)-5-oxo-N-[2-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process may lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups. These reactions are often facilitated by the presence of a suitable leaving group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2,5-dimethoxyphenyl)-5-oxo-N-[2-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe for investigating biochemical pathways and cellular processes.
Medicine: The compound’s potential pharmacological activity makes it a candidate for drug discovery and development. It may exhibit therapeutic effects in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-5-oxo-N-[2-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-(2,5-dimethoxyphenyl)-5-oxo-N-[2-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
- 1-(2,6-dimethylphenyl)-N-hydroxy-4,4-dimethyl-2,5-dioxo-N-phenyl-3-pyrrolidine carboxamide : This compound shares a similar pyrrolidine core but differs in the substitution pattern and functional groups. The presence of dimethylphenyl and hydroxy groups may result in different chemical reactivity and biological activity.
- (2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide : This compound contains a similar dimethoxyphenyl group but has additional functional groups that may confer distinct pharmacological properties.
Properties
Molecular Formula |
C23H27N3O5 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-5-oxo-N-[2-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H27N3O5/c1-4-11-24-23(29)17-7-5-6-8-18(17)25-22(28)15-12-21(27)26(14-15)19-13-16(30-2)9-10-20(19)31-3/h5-10,13,15H,4,11-12,14H2,1-3H3,(H,24,29)(H,25,28) |
InChI Key |
BWJVBODOTWUTSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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